molecular formula C10H15NO4 B7935560 (3R)-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid

(3R)-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid

Cat. No.: B7935560
M. Wt: 213.23 g/mol
InChI Key: QLTAKIOIKDWMHK-MRVPVSSYSA-N
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Description

(3R)-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid is a chiral piperidine derivative with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a prop-2-en-1-yloxycarbonyl group and a carboxylic acid group. The stereochemistry at the 3-position of the piperidine ring is specified as the R-configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be derived from commercially available starting materials.

    Introduction of the Prop-2-en-1-yloxycarbonyl Group: This step involves the reaction of the piperidine derivative with prop-2-en-1-yl chloroformate under basic conditions to introduce the prop-2-en-1-yloxycarbonyl group.

    Carboxylation: The final step involves the introduction of the carboxylic acid group at the 3-position of the piperidine ring. This can be achieved through various carboxylation reactions, such as the use of carbon dioxide in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The piperidine ring can undergo substitution reactions, where the prop-2-en-1-yloxycarbonyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

(3R)-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in receptor binding studies.

    Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R)-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    (3S)-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid: The S-enantiomer of the compound, which may exhibit different biological activity and properties.

    1-[(prop-2-en-1-yloxy)carbonyl]piperidine-4-carboxylic acid: A structural isomer with the carboxylic acid group at the 4-position.

    1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid: Another structural isomer with the carboxylic acid group at the 2-position.

Uniqueness

(3R)-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-3-carboxylic acid is unique due to its specific stereochemistry and the position of the functional groups on the piperidine ring. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various scientific research and industrial applications.

Properties

IUPAC Name

(3R)-1-prop-2-enoxycarbonylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-2-6-15-10(14)11-5-3-4-8(7-11)9(12)13/h2,8H,1,3-7H2,(H,12,13)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTAKIOIKDWMHK-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)N1CCCC(C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)N1CCC[C@H](C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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